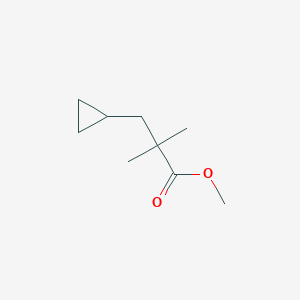
1-Chloro-1,2,2-trifluoroethene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene are fluorinated organic compounds. These compounds are known for their unique chemical properties, which make them valuable in various industrial and scientific applications. They are often used as intermediates in the synthesis of other chemicals, refrigerants, and in polymer production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-1,2,2-trifluoroethene can be synthesized through the reaction of trichloroethylene with hydrogen fluoride, forming 2-chloro-1,1,1-trifluoroethane, which is then converted to 2,2-dichloro-1,1,1-trifluoroethane . The reaction conditions typically involve the use of a catalyst such as aluminum fluoride or aluminum oxide at elevated temperatures.
1,1-Difluoroethene can be prepared by the dehydrohalogenation of 1,1,2-trichloro-1,2,2-trifluoroethane under the influence of a strong base .
1,1,2,3,3,3-Hexafluoroprop-1-ene is synthesized through the fluorination of propene derivatives using hydrogen fluoride in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The reactions are typically carried out in continuous flow reactors to ensure efficient heat management and product separation.
Análisis De Reacciones Químicas
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert these compounds into less fluorinated derivatives.
Substitution: Halogen atoms in these compounds can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-chloro-1,2,2-trifluoroethene can produce trifluoroacetic acid, while substitution reactions can yield various halogenated derivatives .
Aplicaciones Científicas De Investigación
1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of fluorinated compounds and polymers.
Biology: Studied for their potential effects on biological systems and as probes in biochemical research.
Medicine: Investigated for their potential use in drug development and as anesthetic agents.
Industry: Utilized in the production of refrigerants, solvents, and as monomers for polymerization .
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with molecular targets through their highly electronegative fluorine atoms. This can lead to the formation of strong hydrogen bonds and interactions with enzymes and other proteins, affecting their function. The pathways involved often include the inhibition of specific enzymes or disruption of cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-1,1,2-trifluoroethane: Similar in structure but with different halogenation patterns.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another fluorinated compound with different industrial applications.
1,1-Dichloro-2,2,2-trifluoroethane: Used as a refrigerant and has similar chemical properties.
Uniqueness
1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene are unique due to their specific fluorination patterns, which impart distinct chemical reactivity and physical properties. These compounds are particularly valuable in applications requiring high thermal stability and chemical resistance .
Propiedades
Número CAS |
25101-47-7 |
|---|---|
Fórmula molecular |
C7H2ClF11 |
Peso molecular |
330.52 g/mol |
Nombre IUPAC |
1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene |
InChI |
InChI=1S/C3F6.C2ClF3.C2H2F2/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6;1-2(3)4/h;;1H2 |
Clave InChI |
CJJMXEVOMLWYEB-UHFFFAOYSA-N |
SMILES canónico |
C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)Cl)(F)F |
Números CAS relacionados |
25101-47-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)



![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)





![Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride](/img/structure/B15291314.png)
